molecular formula C9H18N3Na10O15P5 B1592975 Diethylenetriaminepenta(methylenephosphonicacid) sodium salt CAS No. 22042-96-2

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt

Cat. No.: B1592975
CAS No.: 22042-96-2
M. Wt: 793.02 g/mol
InChI Key: PZWNKBUDRGSEOU-UHFFFAOYSA-D
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethylenetriaminepenta(methylenephosphonic acid), sodium salt, shows very good inhibition of the precipitation of barium sulfate (BaSO4) . It is used as a chelating inhibitor to study the flotation, separation, and adsorption behaviors of fluorite and calcite minerals .

Molecular Mechanism

It is known to have chelating properties , suggesting that it may bind to certain metal ions in biological systems, potentially influencing various biochemical processes. Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.

Temporal Effects in Laboratory Settings

It is known that the acid form of this compound has limited solubility in water and tends to crystallize in concentrated aqueous solutions

Metabolic Pathways

Given its chelating properties , it may interact with metal ions that serve as cofactors for various enzymes, potentially influencing metabolic flux or metabolite levels. Detailed studies on these aspects are lacking.

Properties

CAS No.

22042-96-2

Molecular Formula

C9H18N3Na10O15P5

Molecular Weight

793.02 g/mol

IUPAC Name

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10

InChI Key

PZWNKBUDRGSEOU-UHFFFAOYSA-D

SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O.[Na+]

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

22042-96-2
94987-76-5

physical_description

Liquid;  WetSolid

Pictograms

Corrosive; Irritant

Related CAS

15827-60-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylenetriaminepenta(methylenephosphonicacid) sodium salt
Reactant of Route 2
Diethylenetriaminepenta(methylenephosphonicacid) sodium salt
Reactant of Route 3
Diethylenetriaminepenta(methylenephosphonicacid) sodium salt
Reactant of Route 4
Diethylenetriaminepenta(methylenephosphonicacid) sodium salt
Reactant of Route 5
Diethylenetriaminepenta(methylenephosphonicacid) sodium salt
Reactant of Route 6
Diethylenetriaminepenta(methylenephosphonicacid) sodium salt

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